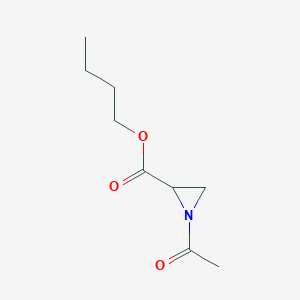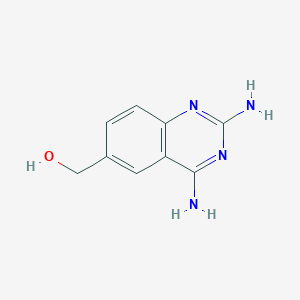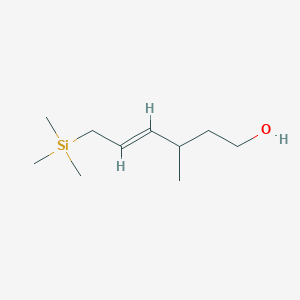
4-(Dimethylamino)naphthalen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dimethylamino)naphthalen-1-ol is an organic compound with the molecular formula C12H13NO. It is a derivative of naphthalene, characterized by the presence of a dimethylamino group at the 4-position and a hydroxyl group at the 1-position. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)naphthalen-1-ol typically involves the reaction of 4-nitronaphthalene-1-ol with dimethylamine. The process includes the reduction of the nitro group to an amino group, followed by methylation to introduce the dimethylamino group. The reaction conditions often involve the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dimethylamino)naphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Formation of 4-(dimethylamino)naphthalen-1-one.
Reduction: Formation of various reduced derivatives depending on the conditions.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
4-(Dimethylamino)naphthalen-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe due to its strong fluorescence properties.
Biology: Employed in the study of biological membranes and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems.
Mécanisme D'action
The mechanism of action of 4-(Dimethylamino)naphthalen-1-ol is primarily based on its ability to participate in intramolecular charge transfer (ICT). The dimethylamino group acts as an electron donor, while the naphthalene ring acts as an electron acceptor. This ICT process is responsible for the compound’s strong fluorescence and its ability to interact with various molecular targets, including proteins and nucleic acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Bis(dimethylamino)naphthalene: Known for its high basicity and use as a proton sponge.
4-(Dimethylamino)phenyl derivatives: Used in similar applications due to their photophysical properties.
Uniqueness
4-(Dimethylamino)naphthalen-1-ol is unique due to its specific structural configuration, which allows for efficient intramolecular charge transfer and strong fluorescence. This makes it particularly useful in applications requiring high sensitivity and specificity, such as fluorescence microscopy and optoelectronics .
Propriétés
Numéro CAS |
54263-79-5 |
|---|---|
Formule moléculaire |
C12H13NO |
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
4-(dimethylamino)naphthalen-1-ol |
InChI |
InChI=1S/C12H13NO/c1-13(2)11-7-8-12(14)10-6-4-3-5-9(10)11/h3-8,14H,1-2H3 |
Clé InChI |
QTXDOZVNRMLLPN-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C2=CC=CC=C21)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-{[Ethenyl(dimethyl)silyl]methyl}aniline](/img/structure/B11905989.png)
![2-{4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetic acid](/img/structure/B11906011.png)
![Ethyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate](/img/structure/B11906019.png)







